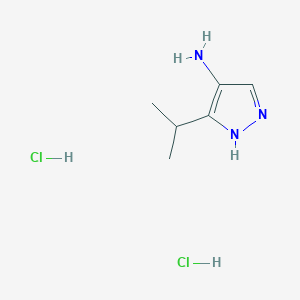

3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-4(2)6-5(7)3-8-9-6;;/h3-4H,7H2,1-2H3,(H,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRGEZABRGOGRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol: 3-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a critical workflow in the development of kinase inhibitors, particularly those targeting CDK and RET pathways. This guide outlines a robust, three-stage protocol starting from commercially available 3-methyl-2-butanone.

The route is designed for scalability and reproducibility, prioritizing intermediate stability. The synthesis proceeds through the construction of the pyrazole core, followed by regioselective nitration at the C4 position, and finally, catalytic reduction to the amine with immediate salt formation to prevent oxidation.

Retrosynthetic Pathway

The logic follows a disconnection approach where the C4-amine is derived from a nitro group, and the pyrazole ring is constructed via a [3+2] cyclization of hydrazine with a 1,3-dicarbonyl equivalent.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Propan-2-yl)-1H-pyrazole

Objective: Construct the heterocyclic core via Claisen condensation followed by cyclization.

Mechanism: The reaction begins with the base-promoted formylation of 3-methyl-2-butanone to generate the sodium enolate of 4-methyl-3-oxopentanal. This 1,3-dielectrophile equivalent then undergoes condensation with hydrazine hydrate.

Reagents:

-

3-Methyl-2-butanone (1.0 eq)

-

Ethyl formate (1.2 eq)

-

Sodium methoxide (NaOMe) or Ethoxide (NaOEt) (1.2 eq)

-

Hydrazine hydrate (1.2 eq)

-

Solvent: Toluene or Ethanol

Protocol:

-

Formylation: In a dried 3-neck flask under nitrogen, suspend NaOMe (1.2 eq) in anhydrous toluene. Cool to 0°C.[1]

-

Mix 3-methyl-2-butanone (1.0 eq) and ethyl formate (1.2 eq). Add this mixture dropwise to the NaOMe suspension, maintaining the temperature below 10°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick precipitate (sodium enolate) will form.

-

Cyclization: Dissolve the solid/slurry in a minimum amount of water/ethanol. Cool to 0°C.[1]

-

Add hydrazine hydrate (1.2 eq) dropwise. Caution: Exothermic.[2]

-

Acidify carefully with acetic acid to pH ~5–6 and reflux the mixture for 2 hours.

-

Workup: Remove solvent under reduced pressure. Extract the residue with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Distillation under reduced pressure or recrystallization (if solid) to yield 3-(propan-2-yl)-1H-pyrazole.

Step 2: Regioselective Nitration

Objective: Introduce the nitrogen functionality at the C4 position.

Scientific Rationale: Pyrazoles are electron-rich aromatic systems. Electrophilic aromatic substitution (SEAr) occurs preferentially at the 4-position due to the stabilizing resonance structures of the intermediate sigma complex. The isopropyl group at C3 provides steric bulk but does not hinder C4 substitution.

Reagents:

-

3-(Propan-2-yl)-1H-pyrazole (1.0 eq)

-

Fuming Nitric Acid (HNO₃) (1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

Protocol:

-

Preparation: Place concentrated H₂SO₄ (5–10 volumes) in a round-bottom flask and cool to 0°C in an ice-salt bath.

-

Dissolution: Slowly add 3-(propan-2-yl)-1H-pyrazole to the acid, keeping temperature <10°C.

-

Nitration: Add fuming HNO₃ dropwise via an addition funnel. Critical: Maintain internal temperature between 0–5°C. The reaction is highly exothermic.

-

Reaction: After addition, allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Quench: Pour the reaction mixture carefully onto crushed ice (500g).

-

Isolation: Neutralize the slurry with solid Na₂CO₃ or NaOH solution to pH 7. A solid precipitate (4-nitro-3-isopropylpyrazole) should form.

-

Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Step 3: Reduction and Salt Formation

Objective: Reduce the nitro group to a primary amine and stabilize it as the dihydrochloride salt.

Reagents:

-

4-Nitro-3-(propan-2-yl)-1H-pyrazole (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Hydrogen Gas (H₂) (Balloon or 1-3 atm)

-

Solvent: Methanol or Ethanol

-

HCl (4M in Dioxane or concentrated aqueous)

Protocol:

-

Hydrogenation: Dissolve the nitro compound in Methanol in a hydrogenation flask.

-

Add 10% Pd/C catalyst carefully under an inert atmosphere (Nitrogen).

-

Purge the system with H₂ gas and stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 4–12 hours.

-

Filtration: Once TLC shows consumption of starting material, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Salt Formation: Cool the filtrate (containing the free amine) to 0°C.

-

Add HCl (4M in Dioxane, 2.5 eq) dropwise. The solution may become cloudy as the salt forms.

-

Isolation: Concentrate the solvent under reduced pressure to ~20% volume or until precipitation is heavy. Add diethyl ether to force full precipitation.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum/desiccator.

Data Summary & Quality Control

The following table summarizes the expected physical and chemical properties for validation.

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Free amine is often an oil/waxy solid; salt is crystalline. |

| Molecular Weight | 198.09 g/mol (Dihydrochloride) | Free base MW: 125.17 g/mol . |

| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Ether). |

| 1H NMR (DMSO-d6) | δ 8.5-10.0 (br s, NH/NH3+), 7.8 (s, 1H, Pyrazole-H), 3.0 (m, 1H, CH), 1.2 (d, 6H, CH3) | Diagnostic isopropyl doublet and pyrazole singlet. |

| Storage | Hygroscopic; Store at -20°C | Protect from moisture and light. |

Reaction Mechanism Visualization

The following diagram illustrates the critical electrophilic aromatic substitution mechanism during the nitration step, which is the yield-determining step of this synthesis.

Figure 2: Mechanism of the regioselective nitration at the C4 position of the pyrazole ring.

References

- Synthesis of 3-substituted pyrazoles

- Nitration Protocols for Pyrazoles

-

Catalytic Hydrogenation of Nitro-Pyrazoles

-

Journal of Medicinal Chemistry. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. J. Med. Chem., 55(10), 4872-4876. [Link]

-

- General Pyrazole Chemistry

Sources

In-Depth Technical Guide: Spectroscopic Characterization of 3-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach the structural elucidation of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (CAS: 2060033-70-5) not merely as a data collection exercise, but as a self-validating matrix of orthogonal analytical techniques. Aminopyrazoles are critical building blocks in the development of kinase inhibitors and advanced pharmaceutical agents[1]. However, their characterization is often complicated by their highly polar, hygroscopic salt states.

This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic profiling of this molecule. By understanding why specific analytical conditions are chosen, researchers can ensure robust, reproducible structural validation.

Chemical Identity:

-

Free Base Formula: C₆H₁₁N₃ (MW: 125.17 g/mol )

-

Salt Formula: C₆H₁₁N₃ · 2HCl (MW: 198.09 g/mol )

-

Structural Features: A pyrazole core substituted with an isopropyl group at C3 and a primary amine at C4. In the dihydrochloride state, both the primary amine and the pyrazole ring are protonated.

Self-Validating Analytical Strategy

To achieve absolute structural certainty, we employ a self-validating workflow. No single technique is trusted in isolation; instead, the mass accuracy from LC-MS validates the formula, FT-IR confirms the functional groups and salt state, and NMR maps the exact atomic connectivity.

Figure 1: Self-validating analytical workflow for spectroscopic characterization of the target.

Step-by-Step Experimental Protocols

The following methodologies are designed to prevent common artifacts associated with hygroscopic amine hydrochlorides.

Protocol A: LC-MS (ESI+) Analysis

-

System Suitability: Inject a caffeine standard to verify mass accuracy (< 5 ppm error) and positive ionization efficiency prior to sample analysis.

-

Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade H₂O:Acetonitrile (50:50) containing 0.1% Formic Acid (FA).

-

Chromatography: Utilize a C18 column (50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes.

-

Causality: The addition of 0.1% FA is critical. It ensures the primary amine remains fully protonated in solution, maximizing the generation of the[M+H]⁺ pseudomolecular ion and preventing peak tailing on the silica-based stationary phase.

Protocol B: ATR FT-IR Spectroscopy

-

System Suitability: Collect an ambient air background spectrum to confirm the absence of crystal contamination and verify acceptable baseline atmospheric H₂O/CO₂ levels.

-

Sample Preparation: Desiccate the sample under vacuum for 12 hours. Place 2-3 mg of the neat solid powder directly onto the diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹, utilizing 32 co-added scans at a 4 cm⁻¹ resolution.

-

Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr can induce halide ion-exchange (Cl⁻ for Br⁻) under pressure, which artificially alters the hydrogen-bonding network and shifts the diagnostic N-H⁺ vibrational bands of the amine hydrochloride[2].

Protocol C: Multinuclear NMR Spectroscopy

-

System Suitability: Run a standard sample (e.g., 1% TMS in CDCl₃) to verify magnetic shimming (line width < 1 Hz) and calibrate the 90° pulse.

-

Sample Preparation: Dissolve 15 mg of the desiccated compound in 0.6 mL of anhydrous DMSO-d₆.

-

Data Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay). Acquire ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay).

-

Causality: DMSO-d₆ is selected because the dihydrochloride salt is highly polar and insoluble in CDCl₃. The extended 10-second relaxation delay in ¹H NMR ensures accurate integration of the broad, exchanging -NH₃⁺ protons. The high scan count (1024) for ¹³C NMR is required because the quaternary carbons (C3 and C4) lack Nuclear Overhauser Effect (NOE) enhancement and possess long T₁ relaxation times.

Spectroscopic Data & Causality Analysis

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is heavily influenced by the dihydrochloride state. The primary amine at the C4 position is protonated to form an -NH₃⁺ group, which appears as a broad downfield signal at ~10.2 ppm. The pyrazole ring itself is also protonated (forming a pyrazolium ion), causing the ring N-H protons to appear as a highly broad, exchanging signal between 12.5 and 13.5 ppm. The C5 proton of the pyrazole ring appears as a sharp singlet at ~8.25 ppm. This is significantly shifted downfield compared to a neutral free-base pyrazole (~7.5 ppm) due to the strong electron-withdrawing effect of the adjacent -NH₃⁺ group and the overall positive charge of the ring[3].

In the ¹³C NMR spectrum, the C4 carbon is observed around 112.8 ppm. While unsubstituted pyrazole C4 carbons typically resonate around 102-105 ppm, the deshielding effect of the protonated amine pulls electron density away from the core, shifting the resonance downfield[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The defining feature of the IR spectrum is a massive, broad absorption band spanning 3200 to 2500 cm⁻¹. This is the absolute hallmark of an amine hydrochloride salt, arising from the complex stretching vibrations of the strongly hydrogen-bonded -NH₃⁺ and pyrazolium N-H groups[2][4]. The presence of the isopropyl group is confirmed by the characteristic gem-dimethyl bending doublet at 1385 and 1365 cm⁻¹.

Mass Spectrometry (LC-MS/ESI+)

Under ESI+ conditions, the dihydrochloride salt dissociates entirely. The free base (MW: 125.17) is ionized via protonation to yield the [M+H]⁺ ion at m/z 126.1 as the base peak. The chloride counterions are not detected in positive mode. A minor fragmentation peak at m/z 109.1 represents the loss of ammonia (-17 Da) from the C4 position.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.50 - 13.50 | Broad singlet | 2H | Pyrazole N-H (Pyrazolium state) |

| 10.20 | Broad singlet | 3H | -NH₃⁺ (Protonated primary amine) |

| 8.25 | Singlet | 1H | Pyrazole C5-H |

| 3.20 | Septet (J = 6.8 Hz) | 1H | Isopropyl -CH- |

| 1.25 | Doublet (J = 6.8 Hz)| 6H | Isopropyl -CH₃ |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Causality / Note |

|---|---|---|

| 145.2 | Pyrazole C3 | Quaternary, attached to isopropyl group |

| 132.4 | Pyrazole C5 | Aromatic C-H |

| 112.8 | Pyrazole C4 | Deshielded by adjacent -NH₃⁺ group[3] |

| 25.1 | Isopropyl -CH- | Aliphatic methine |

| 21.5 | Isopropyl -CH₃ | Aliphatic methyls |

Table 3: FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 2500 | Strong, Broad | N-H stretching (-NH₃⁺ and pyrazolium)[2] |

| 1630 | Medium | N-H bending (scissoring) of -NH₃⁺ |

| 1580, 1540 | Medium | Pyrazole C=C and C=N stretching |

| 1385, 1365 | Medium | Isopropyl gem-dimethyl bending (characteristic doublet) |

| 1050 | Strong | C-N stretching |

Table 4: LC-MS Data (ESI+)

| m/z Value | Ion Type | Relative Abundance | Assignment / Causality |

|---|---|---|---|

| 126.1 | [M+H]⁺ | 100% (Base Peak) | Protonated free base |

| 148.1 | [M+Na]⁺ | < 5% | Sodium adduct |

| 109.1 |[M+H - NH₃]⁺ | ~ 15% | Fragmentation (loss of amine) |

References

1.[3] Title : A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source : cdnsciencepub.com URL :

2.[2] Title : Amine hydrochloride salts : a problem in polyurethane synthesis Source : gla.ac.uk URL :

3.[1] Title : Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Source : acs.org URL :

4.[4] Title : Tert-butyl amine hydrochloride Source : nist.gov URL :

Sources

Preliminary toxicity assessment of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Technical Assessment Strategy: Preliminary Toxicology of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Executive Summary & Compound Profile

Objective: This guide outlines the preliminary toxicity assessment strategy for 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (synonyms: 4-amino-3-isopropylpyrazole 2HCl). As a functionalized heterocyclic amine, this compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK/Aurora kinase targets) and agrochemicals.

The Challenge: Unlike established drugs, early-stage intermediates often lack comprehensive toxicological dossiers. The dihydrochloride salt form introduces specific handling challenges—primarily acidity—that can confound in vitro assays if not properly managed. This guide synthesizes Structure-Activity Relationship (SAR) predictions with a wet-lab validation workflow.

Compound Characterization:

-

Chemical Structure: Pyrazole core substituted at C3 with an isopropyl group and at C4 with a primary amine.

-

Salt Form: Dihydrochloride (2HCl). This significantly increases water solubility but renders aqueous solutions highly acidic (pH < 2.0 unbuffered).

-

Predicted Hazard Class (SAR): Skin/Eye Irritant (Category 2), STOT-SE 3 (Respiratory). Potential for genotoxicity (aromatic amine structural alert).

Assessment Workflow (Logic & Causality)

To ensure resource efficiency, we utilize a tiered approach: In Silico → Physicochemical → In Vitro . This prevents the waste of biological reagents on compounds that fail fundamental solubility or stability criteria.

Figure 1: Tiered toxicity assessment workflow ensuring physicochemical stability prior to biological testing.

Physicochemical Safety & Handling

Before biological testing, the 2HCl salt nature must be addressed.

-

Acidity Hazard: The dihydrochloride form will generate hydrochloric acid upon hydrolysis. Direct application to cell cultures without buffering will cause false-positive cytotoxicity due to acidosis, not the molecule's intrinsic toxicity.

-

Protocol Adjustment:

-

Dissolve compound in PBS or culture media.[1]

-

Check pH. If pH < 7.0, neutralize carefully with 1N NaOH to pH 7.2–7.4.

-

Sterile Filtration: Use 0.22 µm PES filters after neutralization (precipitates may form if the free base is insoluble; verify solubility limit of the free base).

-

In Silico & SAR Analysis

We utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints.

Structural Alerts:

-

Primary Aromatic/Heterocyclic Amine: The C4-amino group is a structural alert for genotoxicity. Metabolic activation (via CYP450) can convert this to a hydroxylamine, leading to DNA adducts.

-

Pyrazole Ring: Generally stable, but certain derivatives are associated with hepatotoxicity in high doses.

Table 1: Predicted Hazard Profile (Read-Across Strategy)

| Endpoint | Predicted Outcome | Rationale (SAR) |

| Acute Oral Tox | Category 4 (Harmful) | Analogous to 3-aminopyrazole (LD50 ~400-800 mg/kg). |

| Skin Irritation | Category 2 (Irritant) | Amine basicity + Acidic salt residues. |

| Eye Damage | Category 1/2A | High risk of corneal opacity due to pH (if unneutralized). |

| Mutagenicity | High Priority Test | Heterocyclic amines are frequent false positives/negatives; requires Ames confirmation. |

In Vitro Genotoxicity: The Ames Test (OECD 471)[2][3][4][5]

The most critical safety hurdle for this intermediate is mutagenicity. We employ the Bacterial Reverse Mutation Assay .[2][3]

Why this protocol? We use Salmonella typhimurium strains (TA98, TA100) and E. coli (WP2uvrA). TA98 detects frameshifts (common with intercalating agents), while TA100 detects base-pair substitutions (common with alkylating agents).

Protocol Logic:

-

Metabolic Activation (+S9): The pyrazole amine itself may not be mutagenic but its metabolites could be. We use rat liver S9 fraction to simulate mammalian metabolism.[3]

-

Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500 µ g/plate ).

Figure 2: OECD 471 workflow. A Mutagenicity Index (MI) ≥ 2-fold over background indicates a positive hit.

In Vitro Cytotoxicity: MTT Assay

To determine the LD50 equivalent at the cellular level, we use the MTT assay.[4][5]

Target Cells:

-

HepG2 (Human Liver): Metabolic competence.

-

NIH/3T3 (Fibroblasts): General basal toxicity.

Detailed Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with compound (0.1 to 1000 µM) for 24h and 48h. Crucial: Include a Vehicle Control (DMSO < 0.5%) and Positive Control (Triton X-100).

-

Dye Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4][5] Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Quantification: Read Absorbance at 570 nm.

Data Interpretation: Calculate IC50 (concentration inhibiting 50% growth).

-

IC50 < 10 µM: Highly Cytotoxic (Potentially unsafe).

-

IC50 10–100 µM: Moderate Toxicity.

-

IC50 > 100 µM: Low Cytotoxicity (Favorable profile).

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

European Chemicals Agency (ECHA). (2023).[6] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. Link

-

PubChem. (2023). Compound Summary: 3-Isopropyl-1H-pyrazole.[6] National Library of Medicine. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Amino-1-isopropylpyridin-2(1H)-one (Structural Analog). Link

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 3. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

- 6. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Structural Analogs of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the discovery and early-stage development of novel structural analogs of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride. We will explore an integrated strategy that combines computational design with robust experimental screening to identify and optimize next-generation compounds. This document is intended for researchers and scientists in the field of drug discovery and development, offering both strategic insights and detailed, actionable protocols.

Introduction: The 3-(propan-2-yl)-1H-pyrazol-4-amine Scaffold - A Starting Point with Therapeutic Potential

The 3-(propan-2-yl)-1H-pyrazol-4-amine core represents a promising starting point for a drug discovery campaign. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key feature in a multitude of approved drugs, including kinase inhibitors used in oncology.[2][4] The presence of a primary amine at the 4-position offers a versatile synthetic handle for chemical modification, allowing for the exploration of a wide chemical space to modulate potency, selectivity, and pharmacokinetic properties. The isopropyl group at the 3-position provides a lipophilic anchor that can be crucial for binding to target proteins.

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary hypothesis for the biological activity of this compound class is the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[5][6][7] This guide will therefore focus on a discovery workflow tailored to identifying novel kinase inhibitors based on the 3-(propan-2-yl)-1H-pyrazol-4-amine scaffold.

The Analog Discovery Workflow: An Integrated Approach

The discovery of novel, high-quality structural analogs requires a multi-faceted approach that iteratively cycles between design, synthesis, and testing. Our proposed workflow integrates computational chemistry, synthetic chemistry, and a cascade of biological assays to efficiently identify and optimize lead compounds.

Phase 1: Design and Synthesis of Analog Libraries

In-Silico Analog Design

Computer-aided drug design (CADD) significantly accelerates the discovery process by prioritizing compounds for synthesis with a higher probability of desired biological activity.[8][9][10][11]

-

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a putative target kinase is known, SBDD can be employed to design analogs that fit precisely into the ATP-binding site.[8] This involves:

-

Molecular Docking: Virtually screening commercially available or computationally generated libraries of pyrazole analogs against the target's binding site to predict binding conformations and affinities.[12]

-

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding and using this model to design novel analogs.

-

-

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be utilized, leveraging knowledge of existing active compounds.[8]

-

2D/3D Similarity Searching: Identifying commercially available compounds that are structurally similar to the 3-(propan-2-yl)-1H-pyrazol-4-amine core. This can be achieved using various molecular fingerprints and similarity metrics.[13][14]

-

Quantitative Structure-Activity Relationship (QSAR): If a set of analogs with known activities is available, QSAR models can be built to predict the activity of new, unsynthesized analogs.[12]

-

Chemical Synthesis of Analog Libraries

The synthesis of a diverse library of analogs is crucial for exploring the structure-activity relationship (SAR). The 4-amino group of the starting scaffold is a key diversification point.

Protocol 1: General Procedure for Amide Coupling

-

Dissolution: Dissolve 1 equivalent of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Basification: Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the dihydrochloride salt and free the primary amine.

-

Acylation: Cool the reaction mixture to 0 °C. Slowly add 1.1 equivalents of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or HOBt/EDC).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination

-

Imine Formation: Dissolve 1 equivalent of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride and 1.1 equivalents of the desired aldehyde or ketone in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid.

-

Reduction: Add 1.5 equivalents of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Phase 2: The Screening Cascade

A tiered screening approach is employed to efficiently identify the most promising analogs from the synthesized library.

High-Throughput Screening (HTS) and Hit Confirmation

The initial screen should be a high-throughput, biochemical assay to assess the direct interaction of the analogs with the target kinase.

Protocol 3: Competitive Binding Assay

A competition binding assay measures the ability of an unlabeled test compound to displace a known, labeled ligand from the target protein.[15][16]

-

Reagent Preparation:

-

Prepare a stock solution of the target kinase in assay buffer.

-

Prepare a stock solution of a known fluorescently-labeled ligand (competitor) at a concentration around its dissociation constant (Kd).

-

Prepare serial dilutions of the test compounds (analogs) in assay buffer.

-

-

Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, the fluorescently-labeled ligand, and the test compounds.

-

Initiation of Binding: Add the target kinase to each well to initiate the binding reaction. Include controls for maximum binding (no test compound) and no binding (no kinase).

-

Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.

-

Detection: Measure the fluorescence signal in each well using a plate reader. The displacement of the fluorescent ligand by the test compound will result in a decrease in the signal.

-

Data Analysis: Normalize the data to the control wells and plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand).[17]

Table 1: Representative Data from a Competitive Binding Assay

| Compound ID | Structure Modification | IC50 (nM) |

| Lead-001 | R = H | 1500 |

| Analog-001 | R = -C(O)CH3 | 750 |

| Analog-002 | R = -C(O)Ph | 250 |

| Analog-003 | R = -CH2Ph | 50 |

Cell-Based Functional Assays

Compounds that show significant activity in the biochemical assay ("hits") should be advanced to cell-based assays to assess their activity in a more physiologically relevant context.[5][6][18][19]

Protocol 4: Cellular Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase.[19]

-

Cell Culture and Plating: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and plate the cells in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Quantification of Phosphorylation: Measure the level of phosphorylation of the target substrate using a phospho-specific antibody-based method, such as an ELISA or an in-cell Western.

-

Data Analysis: Normalize the phosphorylation signal to a total protein control. Plot the percentage of inhibition of phosphorylation against the logarithm of the compound concentration to determine the cellular IC50.

In-vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is critical to de-risk compounds and select candidates with favorable drug-like properties for further development.[20][21][22][23][24]

Table 2: Key In-vitro ADME-Tox Assays

| Parameter | Assay | Purpose |

| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Assesses passive membrane permeability. |

| Metabolism | Microsomal Stability Assay | Evaluates metabolic stability in the presence of liver microsomes. |

| Toxicity | Cytotoxicity Assay (e.g., against a non-cancerous cell line) | Determines the concentration at which the compound is toxic to cells. |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Measures the solubility of the compound in aqueous buffer. |

Phase 3: Lead Optimization

The data from the screening cascade is used to build a structure-activity relationship (SAR) model. This model guides the design and synthesis of the next generation of analogs with improved potency, selectivity, and ADME-Tox properties. This iterative process of design, synthesis, and testing continues until a lead compound with a desirable overall profile is identified.

Conclusion

The discovery of novel structural analogs of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a systematic and data-driven process. By integrating computational design with a robust cascade of biochemical and cellular assays, researchers can efficiently navigate the chemical space around this promising scaffold. The methodologies and protocols outlined in this guide provide a solid foundation for a successful drug discovery campaign aimed at identifying next-generation therapeutic agents.

References

- Cell-based test for kinase inhibitors - INiTS. (2020, November 26).

- Competition Binding Assay: Principles and Protocol - Smolecule. (n.d.).

- Competition Assay Protocol - Fabgennix International. (n.d.).

- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).

- Basic principles of competitive binding assays - Benchchem. (n.d.).

- Cell-based Kinase Assays - Profacgen. (n.d.).

- Assay setup for competitive binding measurements - NanoTemper Technologies. (n.d.).

- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8).

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5).

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6).

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).

- Novel Structure Similarity-Based Methods for Identifying Drug-Like Compounds. (n.d.).

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).

- Drug Discovery: ADME/Toxicity - Promega Corporation. (n.d.).

- Discover Bioactive Small Molecules for ADME/Tox - Sigma-Aldrich. (n.d.).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).

- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC - NIH. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025, April 14).

- In Silico Drug Design- Definition, Methods, Types, Uses - Microbe Notes. (2023, August 3).

- Editorial: In silico Methods for Drug Design and Discovery - Frontiers. (n.d.).

- A Guide to In Silico Drug Design - PMC. (n.d.).

- Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC. (2022, January 6).

- (PDF) In-silico Drug Designing and Development a Breakthrough in Pharmaceutical Industry. (2024, September 5).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.).

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).

- Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed. (2012, May 24).

- In-silico drug design: An approach which revolutionarised the drug discovery process - SciSpace. (n.d.).

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).

- Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. (n.d.).

- Capturing the structural complexity of natural products for computer-assisted drug discovery. (2018, August 8).

- Exploring Structural Relationships between Bioactive and Commercial Chemical Space and Developing Target Hypotheses for Compound Acquisition - PubMed Central. (2017, November 9).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).

- Structural Analysis of Natural Products | Analytical Chemistry - ACS Publications. (2016, September 23).

- 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine - Smolecule. (2023, August 19).

- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega - ACS Publications. (2022, September 16).

- Publications: High-Throughput Screening Core Facility - UT Southwestern, Dallas, Texas. (n.d.).

- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies - Benchchem. (n.d.).

- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents. (n.d.).

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).

- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.).

- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).

- (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity - ResearchGate. (2025, August 7).

- Pyrazole and Its Biological Activity - Semantic Scholar. (2014, January 15).

- Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (n.d.).

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 7. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. Frontiers | Editorial: In silico Methods for Drug Design and Discovery [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Structure Similarity-Based Methods for Identifying Drug-Like Compounds [escholarship.org]

- 14. communities.springernature.com [communities.springernature.com]

- 15. pdf.smolecule.com [pdf.smolecule.com]

- 16. support.nanotempertech.com [support.nanotempertech.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. inits.at [inits.at]

- 19. reactionbiology.com [reactionbiology.com]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. Drug Discovery: ADME/Toxicity [se.promega.com]

- 22. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

- 23. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cell4pharma.com [cell4pharma.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Assay for 3-(propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride

Abstract

This document provides a comprehensive guide for the development, validation, and implementation of a robust, stability-indicating analytical assay for 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, a key heterocyclic intermediate in pharmaceutical development. The primary analytical method is a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV). This note details the rationale behind method development choices, a step-by-step protocol for the assay, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] An alternative, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also presented for impurity profiling and trace-level quantification.

Introduction and Scientific Rationale

3-(propan-2-yl)-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] As a primary amine, this molecule serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[6] The accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of downstream products. Assay development is a crucial early-stage process in drug discovery that helps determine the efficacy and safety of a drug candidate, thereby saving time and resources.[7][8]

The dihydrochloride salt form enhances solubility and stability but also necessitates an analytical method that can consistently quantify the active amine moiety without interference from counter-ions. The presence of a primary amine and a pyrazole ring presents specific analytical challenges, including potential for poor peak shape on silica-based HPLC columns and limited UV chromophore for sensitive detection.[6]

This application note addresses these challenges by proposing a method that utilizes an acidic mobile phase to ensure the analyte is in a single, protonated form, thereby improving chromatographic behavior. The validation protocol is designed to prove that the method is "suitable for its intended purpose," which includes quantification for release testing, stability studies, and quality control.[1][3][9]

Analyte Chemical Structure

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Buy methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride [smolecule.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 7. nebiolab.com [nebiolab.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. researchgate.net [researchgate.net]

Application Note: Cell-Based Profiling of 3-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride

Subtitle: Fragment Validation and Scaffold Characterization in Kinase Inhibitor Discovery

Executive Summary

3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (also known as 3-isopropyl-4-aminopyrazole) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of Type I and Type II kinase inhibitors, including Encorafenib (BRAF) , CDK2 inhibitors , and DDR1 inhibitors .

While primarily utilized as a chemical building block, this fragment is increasingly subjected to Fragment-Based Drug Discovery (FBDD) screening to validate binding modes and establish baseline cellular toxicity. This guide outlines the protocols for characterizing this scaffold in a cellular context, focusing on Target Engagement (NanoBRET) , Cytotoxicity Profiling , and Stock Solution Management for the dihydrochloride salt form.

Compound Handling & Stock Preparation

Critical Technical Note: The dihydrochloride (.2HCl) salt form significantly alters the pH of unbuffered aqueous solutions. Improper handling leads to assay artifacts (false positives due to acidosis) or precipitation in DMSO.

Protocol: pH-Buffered Stock Preparation

-

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for the stock.

-

Neutralization (Mandatory): The amine groups are protonated. When preparing high-concentration stocks (e.g., 100 mM) for fragment screening:

-

Dissolve the compound in DMSO.

-

Crucial Step: If the assay buffer has low buffering capacity (e.g., PBS), the carryover HCl can acidify the well. For cellular assays, ensure the final dilution contains sufficient HEPES (25 mM) or Bicarbonate to maintain pH 7.4.

-

-

Storage: Store at -20°C. Avoid freeze-thaw cycles >3 times as pyrazole amines can oxidize over time.

Application 1: Intracellular Target Engagement (NanoBRET™)

Rationale: As a low-molecular-weight fragment (~125 Da free base), this compound likely exhibits weak affinity (high µM to mM range) and rapid off-rates. Traditional wash-based assays (ELISA) will fail. NanoBRET™ (Bioluminescence Resonance Energy Transfer) is the gold standard for measuring fragment occupancy in live cells under equilibrium conditions.

Mechanism

This assay measures the displacement of a cell-permeable fluorescent tracer (bound to the target kinase, e.g., CDK2 or BRAF) by the test fragment.

Experimental Workflow (DOT Diagram)

Caption: NanoBRET workflow for measuring intracellular kinase occupancy of pyrazole fragments.

Detailed Protocol

-

Transfection: Transfect HEK293T cells with a NanoLuc®-Kinase fusion vector (e.g., NanoLuc-CDK2). Incubate for 24 hours.

-

Seeding: Trypsinize and resuspend cells in Opti-MEM (no phenol red). Plate 20,000 cells/well in white, non-binding 96-well plates.

-

Tracer Optimization: Use a known broad-spectrum tracer (e.g., Tracer K-5 or K-10) at its determined

concentration. -

Compound Treatment:

-

Prepare a serial dilution of 3-(propan-2-yl)-1H-pyrazol-4-amine .2HCl in Opti-MEM.

-

Range: Since it is a fragment, test from 1 mM down to 1 µM .

-

Control: Include a "No Tracer" control (background) and a "High Inhibitor" control (10 µM Staurosporine) to define 0% and 100% occupancy.

-

-

Equilibration: Add the Tracer/Compound mix to cells. Incubate for 2 hours at 37°C / 5% CO₂. Do not wash.

-

Detection: Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution.

-

Data Analysis: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate BRET Ratio:

-

Convert to % Occupancy and fit to a dose-response curve to determine intracellular

.

-

Application 2: High-Concentration Cytotoxicity Profiling

Rationale: Before using this scaffold for SAR (Structure-Activity Relationship) expansion, it is vital to ensure the core fragment does not cause non-specific membrane disruption or metabolic toxicity at high concentrations.

Protocol: CellTiter-Glo® (ATP Quantification)

-

Cell Lines: Use a robust line (e.g., HepG2 for liver tox, or HEK293) and a sensitive line (e.g., Jurkat).

-

Seeding: 5,000 cells/well in 96-well opaque plates. Allow attachment for 24 hours.

-

Dosing:

-

Prepare 1000x stocks in DMSO.

-

Dilute 1:1000 into culture media (Final DMSO = 0.1%).

-

Concentration Range: 0, 10, 50, 100, 500, 1000 µM.

-

Note: The 1000 µM point is critical for fragments. If toxicity >50% is observed here, the scaffold may be a "frequent hitter" or PAINS (Pan-Assay Interference Compound).

-

-

Incubation: 48 hours at 37°C.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins. Read Luminescence.

Data Interpretation Table:

| IC50 Value | Classification | Recommendation |

| < 10 µM | Highly Toxic | Red Flag. Scaffold likely has off-target reactivity. Re-evaluate structure. |

| 10 - 100 µM | Moderately Toxic | Proceed with caution. Check for specific pathway inhibition vs. general necrosis. |

| > 500 µM | Non-Toxic | Ideal Fragment. Safe for growing into a larger lead molecule. |

Application 3: Functional Pathway Modulation (Western Blot)

Rationale: To confirm if the fragment engages the MAPK or Cell Cycle pathways (typical for pyrazole-based inhibitors) without relying on artificial fusion proteins.

Protocol: Phospho-Protein Analysis

-

Target: BRAF/MEK pathway (p-ERK1/2) or CDK pathway (p-Rb).

-

Method:

-

Starve cells (A375 for BRAF, MCF7 for CDK) in 0.1% serum overnight to synchronize.

-

Treat with high concentration fragment (200 µM) for 1 hour.

-

Stimulate with Growth Factor (e.g., EGF) for 15 mins (if checking prevention of activation).

-

Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Western Blot for Phospho-ERK (Thr202/Tyr204) vs. Total ERK.

-

-

Success Criteria: A reduction in phosphorylation signal at high fragment concentration indicates the scaffold is capable of functional inhibition, validating it as a starting point for optimization.

References

-

Discovery of CDK2 Inhibitors: Wang, S., et al. (2023).[1] "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." Molecules, 28(7), 2951.[1]

-

BRAF Inhibitor Scaffolds: "Encorafenib Structure and Synthesis." ChemicalBook/Vertex Data.

-

Fragment-Based Screening: "NanoBRET™ Target Engagement Intracellular Kinase Assay." Promega Protocols.

-

DDR1 Inhibition: "Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel DDR1 inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Application Notes for the In Vivo Experimental Design of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects.[1][2][3] The compound 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride represents a novel chemical entity (NCE) within this class. Public domain data on its specific biological targets and in vivo activity are not currently available. Therefore, this document outlines a comprehensive, tiered strategy for the initial in vivo evaluation of this compound, designed to systematically characterize its pharmacokinetic, safety, and efficacy profile.

Given the prevalence of pyrazole derivatives as kinase inhibitors, this experimental plan will proceed under the working hypothesis that 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a Janus kinase (JAK) inhibitor.[4][5] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling involved in inflammation and immunity, making it a highly relevant target for autoimmune diseases such as rheumatoid arthritis (RA).[5][6] This application note will therefore use a collagen-induced arthritis (CIA) model in rodents as the primary efficacy study.

This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework that can be adapted as emerging data reveals the compound's true mechanism of action. The protocols herein emphasize scientific integrity, ethical considerations, and data-driven decision-making.[7][8]

Phase 1: Pre-formulation and Acute Tolerability

The initial phase focuses on preparing the compound for in vivo administration and establishing a preliminary safety window. As a dihydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base, which is advantageous for formulation.[9][10]

Formulation Development

Objective: To develop a sterile, stable, and homogenous vehicle for oral (PO) and intravenous (IV) administration.

Causality: The route of administration profoundly impacts a drug's pharmacokinetic profile.[11] An IV formulation provides 100% bioavailability and is essential for initial pharmacokinetic modeling, while an oral formulation is often the desired clinical route. The dihydrochloride salt form may impact the pH of the formulation, which must be optimized for physiological compatibility to avoid administration site reactions.

Protocol:

-

Solubility Screening: Determine the maximum solubility of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in common, biocompatible vehicles (e.g., saline, 5% dextrose in water (D5W), PBS, 10% Solutol HS 15, 20% Captisol®).

-

pH Adjustment: Measure the pH of the most promising formulations. Adjust pH to a physiologically acceptable range (pH 6.5-7.5 for IV; pH 4-8 for PO) using sterile NaOH or HCl solutions, if necessary.

-

Stability Assessment: Store the lead formulations at room temperature and 4°C for 24-48 hours. Visually inspect for precipitation and analyze by HPLC for any degradation.

-

Final Vehicle Selection: Choose the simplest vehicle that maintains the compound in solution at the required concentrations for dosing. A common starting point for a soluble hydrochloride salt is sterile saline.

Acute Tolerability (Dose Range Finding)

Objective: To determine the maximum tolerated dose (MTD) following a single administration.

Causality: The MTD is crucial for designing subsequent pharmacokinetic and efficacy studies. It establishes the upper limit of dosing before unacceptable toxicity occurs, ensuring animal welfare and the scientific validity of future experiments.[12][13]

Protocol:

-

Animal Model: Use a small cohort of healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old, n=3 per group).[14]

-

Dose Escalation: Administer single doses of the compound via both IV and PO routes in escalating dose groups (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Clinical Observation: Monitor animals intensively for the first 4 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

-

Body Weight: Measure body weight daily. A weight loss of >15-20% is a common endpoint criterion.

-

MTD Definition: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or sustained body weight loss exceeding 15%.

Phase 2: Pharmacokinetics and Pharmacodynamics (PK/PD)

This phase aims to understand the relationship between the drug's concentration in the body and its biological effect over time.[15][16]

Single-Dose Pharmacokinetics

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[17]

Causality: Understanding the PK profile (e.g., half-life, clearance, bioavailability) is essential for designing a rational dosing regimen for efficacy studies. A compound with a short half-life may require more frequent dosing than one with a long half-life to maintain therapeutic concentrations.[16]

Protocol:

-

Animal Model: Use healthy male Sprague-Dawley rats (n=3-4 per time point per group) fitted with jugular vein catheters for serial blood sampling.

-

Dosing:

-

IV Group: Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein.

-

PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

-

-

Sample Collection: Collect sparse blood samples (approx. 100 µL) into EDTA-coated tubes at pre-dose and various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of 3-(propan-2-yl)-1H-pyrazol-4-amine in plasma using a validated LC-MS/MS method.

-

Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (Peak Concentration) | Measured | Measured |

| Tmax (Time to Peak) | N/A | Measured |

| AUC (Area Under the Curve) | Calculated | Calculated |

| t½ (Half-life) | Calculated | Calculated |

| CL (Clearance) | Calculated | N/A |

| Vd (Volume of Distribution) | Calculated | N/A |

| F% (Oral Bioavailability) | N/A | Calculated |

In Vivo Pharmacodynamics (Target Engagement)

Objective: To demonstrate that the compound inhibits JAK-STAT signaling in vivo.

Causality: This study links the drug concentration (PK) to its effect on the intended biological target (PD).[15] It provides crucial proof-of-mechanism and helps establish the exposure levels required for efficacy. For a JAK inhibitor, a key PD marker is the phosphorylation of STAT proteins.[18]

Protocol:

-

Model: Use healthy mice (e.g., BALB/c).

-

Dosing: Administer a single oral dose of the compound at several levels (e.g., 3, 10, 30 mg/kg) and a vehicle control (n=3-4 per group).

-

Challenge: At the predicted Tmax from the PK study, challenge the animals with a cytokine known to signal through JAKs, such as IL-6 (intraperitoneal injection).

-

Sample Collection: 30 minutes after the cytokine challenge, collect whole blood or spleen tissue.

-

Biomarker Analysis: Lyse the cells and use Western Blot or Phospho-Flow Cytometry to measure the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3.

-

PK/PD Correlation: Correlate the plasma concentration of the compound at the time of sample collection with the degree of pSTAT3 inhibition to estimate an in vivo EC50 (the concentration required for 50% inhibition).[19][20]

Phase 3: In Vivo Efficacy Evaluation

This phase assesses the therapeutic potential of the compound in a disease-relevant animal model.[21]

Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in a preclinical model of rheumatoid arthritis.

Causality: The CIA model in mice is a widely accepted and validated model for studying RA pathogenesis and evaluating anti-inflammatory therapeutics.[22] It mimics many of the key clinical and histological features of the human disease, driven by an autoimmune response that is heavily dependent on cytokine signaling through the JAK-STAT pathway.[5][23]

dot

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.smolecule.com [pdf.smolecule.com]

- 12. How is drug toxicity assessed in animal models? [synapse.patsnap.com]

- 13. dctd.cancer.gov [dctd.cancer.gov]

- 14. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 18. ard.bmj.com [ard.bmj.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. oxforddrugdesign.com [oxforddrugdesign.com]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

Preclinical Evaluation of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in Animal Models of Inflammatory Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Therapeutic Potential of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

The primary hypothesis for the mechanism of action of many anti-inflammatory pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, swelling, and fever. Selective inhibition of COX-2 is a clinically validated strategy for the treatment of inflammatory disorders.

This guide will detail the application of well-established, inducible animal models of chronic inflammation to test the efficacy of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride. These models have a proven track record in predicting the clinical efficacy of anti-inflammatory agents.[7][8]

Strategic Selection of Animal Models

The choice of an appropriate animal model is critical for the successful preclinical evaluation of a novel compound. The models selected should mimic key pathophysiological features of the human disease and be responsive to therapeutic interventions.[7][9] For a compound with suspected anti-inflammatory properties, the following models are recommended:

| Disease Area | Animal Model | Key Features & Rationale | Species |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) | T-cell and B-cell driven autoimmune response against type II collagen, leading to joint inflammation, pannus formation, and bone erosion.[9][10] | Mouse (DBA/1J, C57BL/6)[10][11] |

| Adjuvant-Induced Arthritis (AIA) | T-cell mediated autoimmune response triggered by Mycobacterium tuberculosis in adjuvant, resulting in robust polyarthritis.[7][12][13] | Rat (Lewis, Sprague-Dawley)[13][14] | |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | T-cell mediated autoimmune attack on myelin in the central nervous system, leading to demyelination and progressive paralysis.[15][16][17] | Mouse (C57BL/6, SJL)[18][19] |

| Inflammatory Bowel Disease | Dextran Sodium Sulfate (DSS)-Induced Colitis | Disruption of the colonic epithelial barrier, leading to an innate immune-driven inflammation that mimics aspects of ulcerative colitis.[20][21][22] | Mouse |

| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Hapten-induced, T-cell mediated transmural inflammation of the colon, sharing features with Crohn's disease.[23][24][25] | Mouse, Rat |

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the selected animal models. These protocols are designed to be comprehensive and include critical steps for ensuring reproducibility.

General Considerations for In Vivo Studies

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Housing and Diet: Animals should be housed in specific pathogen-free (SPF) conditions to minimize variability due to infections.[26][27] Diet can also influence the severity of some models, so a consistent diet should be used throughout the studies.[26]

-

Age and Strain: The age and genetic background of the animals are critical factors for disease susceptibility and should be carefully selected and consistently used.[26][27]

Rheumatoid Arthritis Models

The CIA model is a widely used and well-validated model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[10][26][27]

Experimental Workflow: Collagen-Induced Arthritis (CIA)

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Buy methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride [smolecule.com]

- 7. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 8. Animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Animal Models for Rheumatoid Arthritis: Methods and Applications [jrd.or.kr]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chondrex.com [chondrex.com]

- 13. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]

- 14. Animal models of rheumatoid pain: experimental systems and insights | springermedizin.de [springermedizin.de]

- 15. biospective.com [biospective.com]

- 16. The value of animal models for drug development in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cell.com [cell.com]

- 19. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 22. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 25. criver.com [criver.com]

- 26. chondrex.com [chondrex.com]

- 27. resources.amsbio.com [resources.amsbio.com]

Technical Guide: Leveraging 3-(propan-2-yl)-1H-pyrazol-4-amine Scaffolds in Kinase Inhibitor Development

This technical guide details the therapeutic applications and experimental protocols for 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (also known as 3-isopropyl-4-aminopyrazole dihydrochloride). This molecule is a high-value "privileged scaffold" in medicinal chemistry, serving as a critical building block for ATP-competitive kinase inhibitors, particularly in oncology.

Introduction: The "Privileged" Pyrazole Scaffold

3-(propan-2-yl)-1H-pyrazol-4-amine is a bioisostere of the imidazole ring found in purines. In the context of drug discovery, it serves as a versatile template for developing inhibitors of Cyclin-Dependent Kinases (CDKs) , Janus Kinases (JAKs) , and RET kinases .

Mechanistic Value

The 3-isopropyl group and the 4-amino group provide specific structural advantages in the ATP-binding pocket of protein kinases:

-

Hinge Binding: The exocyclic amino group (at C4) and the pyrazole nitrogen (N1/N2) often form critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

-

Hydrophobic Pocket Targeting: The isopropyl group at C3 acts as a hydrophobic anchor. It is bulky enough to fill the hydrophobic pocket (often adjacent to the gatekeeper residue) better than a methyl group, thereby enhancing potency and selectivity profiles.

-

Solubility: The dihydrochloride salt form ensures stability and water solubility prior to the coupling steps, though it requires careful neutralization during synthesis.

Chemical Synthesis & Derivatization Strategies

The primary application of this scaffold is not as a standalone drug, but as a nucleophile in the synthesis of fused heterocycles or coupled pyrimidine systems.

Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most robust workflow involves coupling the 4-amino pyrazole to a pyrimidine core to generate Pyrazolo-Pyrimidine hybrids (common in CDK2/CDK9 inhibitors).

Diagram 1: Synthesis Workflow (SNAr Coupling)

Caption: Workflow for converting the dihydrochloride salt into a bioactive kinase inhibitor via SNAr coupling.

Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-3-isopropyl-1H-pyrazol-4-amine

Objective: To attach the pyrazole scaffold to a pyrimidine core, creating the "hinge-binding" motif typical of CDK inhibitors.

Materials:

-

3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (1.0 eq)

-

2,4-Dichloropyrimidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.5 eq) - Critical for neutralizing the 2HCl salt.

-

n-Butanol (Solvent)

Step-by-Step Methodology:

-

Salt Neutralization: In a round-bottom flask, suspend 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in n-Butanol (0.5 M concentration). Add DIPEA dropwise at room temperature. Stir for 15 minutes until the suspension clears or becomes a fine slurry (formation of free base).

-

Reagent Addition: Add 2,4-Dichloropyrimidine to the mixture.

-

Reaction: Heat the mixture to reflux (117°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product should appear as the major peak.

-

Workup: Cool to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the isopropyl methine septet (~2.9 ppm) and the pyrimidine protons.

Therapeutic Focus: CDK Inhibition in Oncology

Derivatives of this scaffold function primarily by competing with ATP for the kinase active site.

Mechanism of Action[2]

-

Entry: The inhibitor diffuses into the cell and enters the kinase ATP-binding cleft.

-

Binding: The pyrazole-pyrimidine motif mimics the adenine ring of ATP.

-

Blockade: The isopropyl group sterically hinders the rotation of the kinase "activation loop" or occupies the ribose-binding pocket, preventing ATP binding.

-

Effect: Downstream signaling (e.g., Rb phosphorylation) is blocked, leading to cell cycle arrest (G1/S or G2/M) and apoptosis.

Diagram 2: CDK Inhibition Pathway

Caption: Mechanism of CDK2 inhibition by pyrazole derivatives leading to cell cycle arrest.

Application Protocol: Kinase Selectivity Profiling

Once synthesized, the derivative must be profiled for potency (IC50) and selectivity.

Protocol 2: ADP-Glo™ Kinase Assay (Promega) This luminescent assay quantifies the ADP formed from a kinase reaction, providing a direct measure of enzyme activity.

Reagents:

-

Recombinant CDK2/Cyclin E (human).

-

Substrate: Histone H1 peptide.

-

Ultrapure ATP (10 µM).

-

Test Compound (synthesized in Protocol 1).

Workflow:

-

Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dosing: Add 4 µL of Test Compound (serially diluted in DMSO) to a 384-well white plate.

-

Reaction Start: Add 2 µL of Kinase/Substrate mix and 2 µL of ATP. Incubate at room temperature for 60 minutes.

-

Termination: Add 8 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 minutes.

-

Detection: Add 16 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate for 30 minutes.

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Interpretation Table:

| IC50 Range | Classification | Action Required |

|---|---|---|

| < 50 nM | Potent Hit | Proceed to Cell Cycle Assay |

| 50 - 500 nM | Moderate Activity | Optimize R-groups (SAR) |

| > 1 µM | Inactive | Discard or check solubility |

Application Protocol: Cellular Efficacy (Flow Cytometry)

To verify that the biochemical inhibition translates to biological effect, assess cell cycle distribution.

Protocol 3: Propidium Iodide (PI) Cell Cycle Analysis Objective: Determine if the compound causes G1 or G2/M arrest in cancer cells (e.g., MCF-7 or HCT-116).

-

Seeding: Seed cells (2 x 10⁵ cells/well) in 6-well plates. Incubate overnight.

-

Treatment: Treat cells with the Test Compound at IC50 and 5x IC50 concentrations for 24 hours. Include a DMSO control.[2]

-

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining: Wash cells with PBS. Resuspend in 500 µL PI/RNase Staining Solution (BD Pharmingen). Incubate 15 mins at RT in the dark.

-

Analysis: Run on a Flow Cytometer (e.g., BD FACSCanto). Collect 20,000 events.

-

Gating: Use ModFit LT or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

-

Expected Result for CDK2 Inhibitor: Significant increase in G1 phase population.

-

Expected Result for CDK1 Inhibitor: Increase in G2/M phase .

-

References

-

Peyressatre, M., et al. (2015). "Cyclin-dependent kinase inhibitors: a survey of recent patent literature." Expert Opinion on Therapeutic Patents.

-

Lène, E., et al. (2022). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances.

-

BenchChem. (2025). "Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies." BenchChem Protocols.

-

Kim, A., et al. (2016). "Design and synthesis of aminopyrazole derivatives as potent CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

Application Notes and Protocols for Target Validation Studies of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the elucidation of molecular targets for the novel compound, 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory and antimicrobial effects.[1][2][3] The challenge with any new bioactive small molecule is the identification of its specific protein target(s), a critical step for both understanding its mechanism of action and for advancing it through the drug discovery pipeline.[4][5][6] This guide eschews a one-size-fits-all template, instead presenting a multi-faceted, logic-driven strategy for target deconvolution. We provide detailed, field-proven protocols for three orthogonal, label-free techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobead-based Competitive Profiling. These methods collectively offer a robust platform to identify and validate the cellular targets of 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, transforming a bioactive compound into a validated chemical probe.[7][8]

Introduction to the Challenge: From Bioactive Hit to Validated Probe

The discovery of a novel bioactive compound such as 3-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is an exciting starting point. Its pyrazole core suggests potential interactions with a variety of biological targets.[1][2][3][9] However, a phenotypic screening hit without a known molecular target presents a significant hurdle. Target identification, or deconvolution, is the process of pinpointing the specific molecular structures (typically proteins) with which a small molecule interacts to elicit a biological response.[4][6]